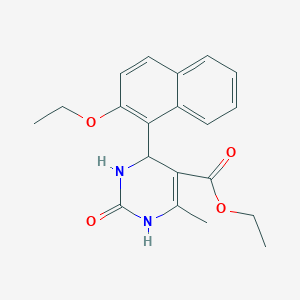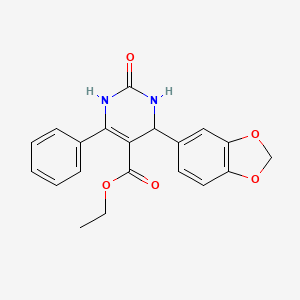![molecular formula C14H10Cl3N5O5 B3824477 N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide](/img/structure/B3824477.png)
N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide
Descripción general
Descripción
N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide, also known as TTN or TTN-NIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTN-NIC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP by TTN-NIC has been shown to have a range of effects on cellular processes, making it a promising tool for investigating various biological pathways.
Mecanismo De Acción
N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC inhibits PARP by binding to the enzyme's catalytic domain and preventing it from carrying out its normal function of repairing damaged DNA. This inhibition leads to the accumulation of DNA damage, which can trigger cell death or senescence. N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC has also been shown to have effects on other cellular processes, such as inflammation and oxidative stress, that are independent of its PARP-inhibiting activity.
Biochemical and Physiological Effects
N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC has been shown to have a range of biochemical and physiological effects on cells and tissues. In addition to its effects on DNA repair and cell death, N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC has been shown to modulate the activity of various transcription factors and signaling pathways. N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC has several advantages as a tool for scientific research. Its potent PARP-inhibiting activity allows for the investigation of the role of PARP in various biological processes. N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC is also relatively stable and can be easily synthesized in large quantities. However, N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC has some limitations as a research tool. Its effects on cellular processes can be complex and difficult to interpret, and its use may not be appropriate for all experimental systems.
Direcciones Futuras
There are several future directions for research on N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC. One area of interest is the development of N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC derivatives with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the role of PARP in various diseases, such as cancer and neurodegenerative disorders, and the potential use of N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC as a therapeutic agent. Additionally, further research is needed to fully understand the effects of N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC on cellular processes and to identify potential applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC has been used extensively in scientific research as a tool to investigate the role of PARP in various biological processes. PARP is involved in DNA repair, and its inhibition by N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide-NIC has also been used to investigate the role of PARP in inflammation, oxidative stress, and cell death.
Propiedades
IUPAC Name |
N-[2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3N5O5/c15-14(16,17)13(20-12(23)8-2-1-5-18-7-8)19-10-4-3-9(21(24)25)6-11(10)22(26)27/h1-7,13,19H,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIDMRPCQSNHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl]pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B3824432.png)
![2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B3824440.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B3824463.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-2-thienyl)amino]ethyl}benzamide](/img/structure/B3824484.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B3824491.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]hexanamide](/img/structure/B3824495.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide](/img/structure/B3824506.png)
![N-[2,2,2-trichloro-1-(phenylthio)ethyl]nicotinamide](/img/structure/B3824512.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]nicotinamide](/img/structure/B3824516.png)